molecular formula C11H15N3O2S B6423240 3-(Phenylsulfonyl)-1,3,5-triazabicyclo[3.2.1]octane CAS No. 58789-68-7

3-(Phenylsulfonyl)-1,3,5-triazabicyclo[3.2.1]octane

Cat. No.: B6423240
CAS No.: 58789-68-7
M. Wt: 253.32 g/mol
InChI Key: SEZQLZXMGRHNEO-UHFFFAOYSA-N
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Description

3-(Phenylsulfonyl)-1,3,5-triazabicyclo[321]octane is a bicyclic compound that features a triazabicyclo[321]octane core with a phenylsulfonyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenylsulfonyl)-1,3,5-triazabicyclo[3.2.1]octane typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Phenylsulfonyl)-1,3,5-triazabicyclo[3.2.1]octane can undergo various types of chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to remove the sulfonyl group or to modify the triazabicyclo[3.2.1]octane core.

    Substitution: The phenylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenylsulfonyl group.

    Reduction: Reduced forms of the triazabicyclo[3.2.1]octane core or desulfonylated products.

    Substitution: Substituted derivatives with various functional groups replacing the phenylsulfonyl group.

Scientific Research Applications

3-(Phenylsulfonyl)-1,3,5-triazabicyclo[3.2.1]octane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or proteins.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Phenylsulfonyl)-1,3,5-triazabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or proteins, leading to inhibition or modulation of their activity. The triazabicyclo[3.2.1]octane core provides structural stability and facilitates binding to the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Phenylsulfonyl)-1,3,5-triazabicyclo[3.2.1]octane is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical properties and potential biological activities. This differentiates it from other similar bicyclic compounds that may lack this functional group.

Properties

IUPAC Name

3-(benzenesulfonyl)-1,3,5-triazabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2S/c15-17(16,11-4-2-1-3-5-11)14-9-12-6-7-13(8-12)10-14/h1-5H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZQLZXMGRHNEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CN1CN(C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20315926
Record name F1415-0142
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20315926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58789-68-7
Record name NSC298245
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298245
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name F1415-0142
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20315926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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